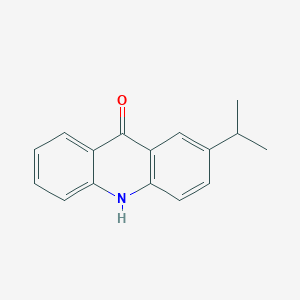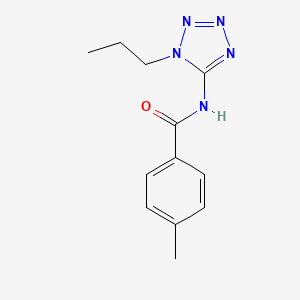![molecular formula C8H7ClO2 B12574832 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 185414-22-6](/img/structure/B12574832.png)
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobicyclo[420]octa-1,3,5-triene-2,5-diol is a bicyclic organic compound characterized by its unique structure, which includes a chlorine atom and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce dechlorinated or fully hydrogenated derivatives.
科学的研究の応用
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol involves its interaction with various molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing its biological and chemical behavior.
類似化合物との比較
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but with a bromine atom instead of chlorine.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine and hydroxyl groups, making it less reactive.
4-Bromobenzocyclobutene: Another bicyclic compound with a bromine atom, used in similar applications.
Uniqueness
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
185414-22-6 |
|---|---|
分子式 |
C8H7ClO2 |
分子量 |
170.59 g/mol |
IUPAC名 |
3-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-2,5-diol |
InChI |
InChI=1S/C8H7ClO2/c9-6-3-7(10)4-1-2-5(4)8(6)11/h3,10-11H,1-2H2 |
InChIキー |
QFACOFBSYOQTEL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C(=CC(=C2O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
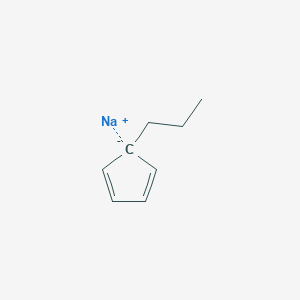
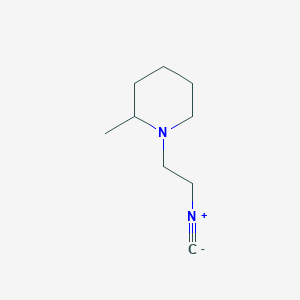
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
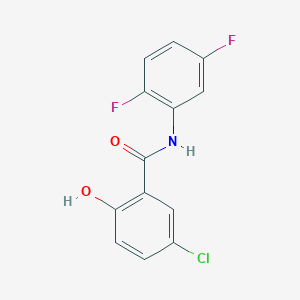
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
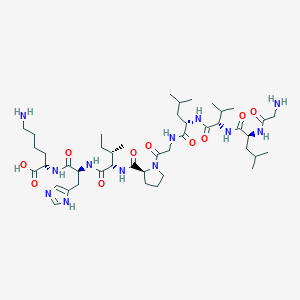
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)
